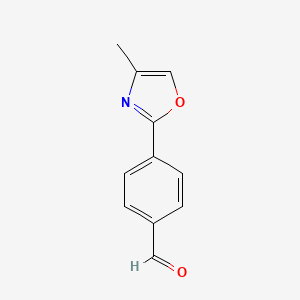

4-(4-Methyl-1,3-oxazol-2-yl)benzaldehyde

Description

Structure

3D Structure

Properties

Molecular Formula |

C11H9NO2 |

|---|---|

Molecular Weight |

187.19 g/mol |

IUPAC Name |

4-(4-methyl-1,3-oxazol-2-yl)benzaldehyde |

InChI |

InChI=1S/C11H9NO2/c1-8-7-14-11(12-8)10-4-2-9(6-13)3-5-10/h2-7H,1H3 |

InChI Key |

FDVKBTGQMZXKSP-UHFFFAOYSA-N |

Canonical SMILES |

CC1=COC(=N1)C2=CC=C(C=C2)C=O |

Origin of Product |

United States |

Ii. Synthetic Methodologies for 4 4 Methyl 1,3 Oxazol 2 Yl Benzaldehyde and Its Analogs

Foundational Synthetic Routes and Mechanistic Insights for Oxazole (B20620) Core Formation

The formation of the oxazole core is a critical step in the synthesis of the target compound. Several key methodologies have been established for the construction of this five-membered heterocyclic ring.

Classical Heterocycle Construction Strategies

The Robinson-Gabriel synthesis is a cornerstone in oxazole chemistry, involving the intramolecular cyclization and subsequent dehydration of a 2-acylamino-ketone. pharmaguideline.comwikipedia.orgcutm.ac.in This reaction is typically catalyzed by a cyclodehydrating agent such as sulfuric acid. pharmaguideline.comcutm.ac.in The starting 2-acylamino-ketone can be prepared through methods like the Dakin-West reaction. wikipedia.org

The mechanism commences with the protonation of the carbonyl oxygen of the ketone, which enhances its electrophilicity. The lone pair of the nitrogen atom in the amide then attacks the protonated carbonyl carbon, initiating the cyclization to form a five-membered ring intermediate. Subsequent dehydration of this intermediate leads to the formation of the aromatic oxazole ring.

Modern adaptations of the Robinson-Gabriel synthesis have been developed to improve reaction conditions and expand its scope. For instance, a solid-phase version has been described where the 2-acylamidoketone is linked to a benzhydrylic-type linker, and trifluoroacetic anhydride is used as the cyclodehydrating agent. wikipedia.org Another one-pot, diversity-oriented synthesis has been developed that proceeds via a Friedel-Crafts/Robinson-Gabriel pathway using a general oxazolone template. wikipedia.orgnih.gov

Table 1: Key Features of the Robinson-Gabriel Synthesis

| Feature | Description |

|---|---|

| Starting Material | 2-Acylamino-ketone |

| Key Transformation | Intramolecular cyclization and dehydration |

| Catalyst | Cyclodehydrating agents (e.g., H₂SO₄, POCl₃, SOCl₂) pharmaguideline.com |

| Product | Substituted oxazole |

| Modern Adaptations | Solid-phase synthesis, one-pot Friedel-Crafts/Robinson-Gabriel synthesis wikipedia.orgnih.gov |

The Fischer oxazole synthesis provides a direct route to oxazoles from a cyanohydrin and an aldehyde in the presence of anhydrous hydrochloric acid. cutm.ac.inwikipedia.org This dehydration reaction can proceed under mild conditions. wikipedia.org The reactants are typically dissolved in dry ether, and dry, gaseous hydrogen chloride is passed through the solution. wikipedia.org The resulting 2,5-disubstituted oxazole precipitates as the hydrochloride salt. wikipedia.org While aromatic cyanohydrins and aldehydes are commonly used, aliphatic variants have also been employed. wikipedia.org

The mechanism begins with the addition of HCl to the cyanohydrin, forming an iminochloride intermediate. wikipedia.org The nitrogen of this intermediate then attacks the carbonyl carbon of the aldehyde. This is followed by an SN2 attack and loss of water to yield a chloro-oxazoline intermediate, which then tautomerizes and eliminates HCl to form the oxazole. wikipedia.org A classic example is the reaction of mandelic acid nitrile with benzaldehyde (B42025) to produce 2,5-diphenyl-oxazole. cutm.ac.inwikipedia.org

Table 2: Overview of the Fischer Oxazole Synthesis

| Feature | Description |

|---|---|

| Reactants | Cyanohydrin and an aldehyde cutm.ac.inwikipedia.org |

| Catalyst | Anhydrous hydrochloric acid wikipedia.org |

| Solvent | Dry ether wikipedia.org |

| Product | 2,5-disubstituted oxazole wikipedia.org |

| Example | Mandelic acid nitrile + Benzaldehyde → 2,5-diphenyl-oxazole cutm.ac.inwikipedia.org |

The reaction of α-haloketones with primary amides is a well-established method for the synthesis of oxazoles. pharmaguideline.comcutm.ac.inijpsonline.com This approach, sometimes referred to as the Bredereck reaction, is particularly useful for preparing 2,4-disubstituted oxazoles. ijpsonline.com An efficient silver-mediated, one-step synthesis of oxazoles using α-haloketones and primary amides has also been described, yielding the desired products in good to excellent yields. cshl.eduresearchgate.net The Blümlein-Lewy reaction, a classic route, involves the reaction of a primary amide with α-bromopyruvate. cshl.edu

Mechanistically, the reaction is thought to proceed via initial N-alkylation of the amide by the α-haloketone, followed by cyclization and dehydration to furnish the oxazole ring.

1,3-Dipolar cycloaddition reactions offer a powerful tool for the construction of five-membered heterocyclic rings, including oxazoles. cutm.ac.in In this context, a 1,3-dipole reacts with a dipolarophile (often an alkyne) in a concerted, one-step process. youtube.com For the synthesis of oxazoles, this can involve the reaction of a nitrile with a ketocarbene, which acts as the 1,3-dipole. cutm.ac.in

While more commonly applied to the synthesis of isoxazoles from nitrile oxides and alkynes, the principles of 1,3-dipolar cycloaddition can be extended to oxazole synthesis. youtube.comresearchgate.netresearchgate.net The regioselectivity of these reactions can sometimes be low, leading to mixtures of products. youtube.com

Introduction and Functionalization of the Benzaldehyde Moiety

For the synthesis of 4-(4-Methyl-1,3-oxazol-2-yl)benzaldehyde, the benzaldehyde group can be introduced either as part of one of the initial reactants or through functionalization of a pre-formed oxazole-benzene structure.

One common strategy involves starting with a benzaldehyde derivative that already contains a functional group amenable to one of the oxazole synthesis methods. For example, 4-fluorobenzaldehyde can be reacted with a suitable nucleophile to introduce a side chain that can then be elaborated into the oxazole ring. nih.govmdpi.com Another approach is to use a starting material like terephthalaldehyde, where one aldehyde group can be protected while the other is used in the oxazole-forming reaction. atlantis-press.com

Alternatively, a phenyl-substituted oxazole can be synthesized first, followed by the introduction of the aldehyde functionality onto the benzene (B151609) ring. This can be achieved through various aromatic functionalization techniques. Direct C-H functionalization and arylation of oxazoles have been explored, offering routes to append substituted aryl groups. beilstein-journals.org For instance, palladium-catalyzed direct arylation can be used to couple oxazoles with aryl halides. beilstein-journals.org Once the 4-aryl-oxazole is in hand, the formyl group can be introduced via established methods such as the Vilsmeier-Haack reaction or by oxidation of a methyl or hydroxymethyl group at the para position of the benzene ring.

The choice of strategy depends on the availability of starting materials and the desired substitution pattern on the final molecule.

Table 3: Compound Names Mentioned

| Compound Name |

|---|

| This compound |

| 2,5-diphenyl-oxazole |

| 4-fluorobenzaldehyde |

| Mandelic acid nitrile |

| Benzaldehyde |

| Terephthalaldehyde |

Introduction and Functionalization of the Benzaldehyde Moiety

Strategies for Carbon-Carbon Bond Formation (e.g., Suzuki-Miyaura coupling)

Transition metal-catalyzed cross-coupling reactions are powerful tools for forging the critical carbon-carbon bond between the oxazole ring and the benzaldehyde moiety. Among these, the Suzuki-Miyaura coupling is a prominent and versatile method. nih.govyoutube.com This reaction typically involves the coupling of an organoboron compound (like a boronic acid or ester) with an organohalide in the presence of a palladium catalyst and a base. youtube.com

For the synthesis of this compound analogs, two primary Suzuki coupling strategies can be envisioned:

Coupling of an oxazolylboronate with a halogenated benzaldehyde: In this approach, a pre-formed oxazole containing a boronic acid or ester group at the 2-position is reacted with a 4-halobenzaldehyde (e.g., 4-bromobenzaldehyde).

Coupling of a benzaldehyde-containing boronic acid with a halogenated oxazole: Conversely, 4-formylphenylboronic acid can be coupled with a 2-halo-4-methyloxazole.

The reaction is facilitated by a palladium catalyst, often Pd(OAc)₂ or Pd(PPh₃)₄, and requires a base such as K₂CO₃ or Na₂CO₃ to activate the organoboron species. Microwave irradiation has been shown to significantly accelerate these coupling reactions, leading to excellent yields in shorter time frames. nih.govresearchgate.net This methodology is effective for a wide range of aryl and heteroaryl boronic acids, making it highly adaptable for creating diverse analogs. researchgate.net

| Reactant 1 | Reactant 2 | Catalyst/Base | Conditions | Product Type |

| 2-Aryl-4-trifloyloxyoxazole | Aryl/Heteroaryl Boronic Acid | Palladium Catalyst | Microwave-assisted | 2,4-Diaryloxazole |

| 4-Aryl-2-chlorooxazole | Aryl/Heteroaryl Boronic Acid | Palladium Catalyst | Microwave-assisted | 2,4-Diaryloxazole |

| Oxazolylboronate | 4-Halobenzaldehyde | Pd(OAc)₂ / K₂CO₃ | Thermal/Microwave | 2-(4-Formylphenyl)oxazole |

| 4-Formylphenylboronic acid | 2-Halooxazole | Pd(PPh₃)₄ / Na₂CO₃ | Thermal/Microwave | 2-(4-Formylphenyl)oxazole |

Direct Arylation and Aldehyde Group Installation

As an alternative to traditional cross-coupling reactions, direct C-H arylation has emerged as a more atom-economical strategy. mdpi.com This method avoids the need to pre-functionalize one of the coupling partners with an organometallic or organoboron group. Instead, it involves the direct coupling of a C-H bond on the oxazole ring with an aryl halide. scispace.com

For synthesizing the target compound's scaffold, the C-H bond at the 2-position of 4-methyloxazole could be directly coupled with a 4-halobenzaldehyde derivative. These reactions are typically catalyzed by palladium complexes, often in the absence of phosphine ligands, using bases like potassium acetate (KOAc) or cesium carbonate (Cs₂CO₃). researchgate.net The choice of catalyst and base can be crucial for controlling the regioselectivity of the arylation (i.e., at the C2 or C5 position of the oxazole). researchgate.net

The installation of the aldehyde group can be achieved either by using a pre-functionalized aryl halide (e.g., 4-bromobenzaldehyde) in the direct arylation step or by subsequent formylation of the 2-aryloxazole product. Methods for introducing an aldehyde group onto an aromatic ring are well-established and include the Vilsmeier-Haack and Gattermann reactions.

| Oxazole Substrate | Arylating Agent | Catalyst System | Key Advantage |

| 4-Methyloxazole | 4-Bromobenzaldehyde | Pd(OAc)₂ / KOAc | Atom economy, avoids pre-functionalization |

| Benzoxazole | Aryl Bromides | Pd(OAc)₂ / NiXantphos | Room temperature conditions possible |

| Oxazole | Aryl Iodides | Pd(OAc)₂ / K₂CO₃ (on water) | Mild conditions, high yields |

Modern and Sustainable Synthetic Approaches

Recent advancements in synthetic chemistry have focused on developing more environmentally friendly and efficient methods for constructing complex molecules like this compound.

Catalytic Synthesis Pathways (e.g., Metal-Catalyzed Oxidative Cyclizations)

Metal-catalyzed oxidative cyclization offers a powerful and convergent approach to the oxazole core. bohrium.com These reactions construct the heterocyclic ring through a cascade of bond-forming events, often starting from simpler, acyclic precursors. For instance, a novel palladium-catalyzed and copper-mediated oxidative cyclization has been developed for the synthesis of trisubstituted oxazoles. rsc.org This process is thought to proceed through the sequential formation of C–N and C–O bonds, utilizing water as the source of the oxygen atom in the oxazole ring. rsc.org Such methods are highly efficient, as they can generate significant molecular complexity in a single step. Copper and silver-catalyzed cyclizations of propargylamides are also effective pathways to functionalized oxazoles. kthmcollege.ac.inacs.org

Green Chemistry Principles in Synthetic Route Design (e.g., Solvent-Free, Microwave-Assisted Reactions)

The principles of green chemistry aim to reduce or eliminate the use and generation of hazardous substances. kthmcollege.ac.inijpsonline.com In oxazole synthesis, this has led to the adoption of techniques like microwave-assisted reactions and the use of eco-friendly solvents. ijpsonline.comijpsonline.com

Microwave-assisted synthesis has proven particularly effective for reactions like the van Leusen oxazole synthesis, which combines an aldehyde with tosylmethyl isocyanide (TosMIC). ijpsonline.commdpi.comnih.gov This method dramatically reduces reaction times from hours to minutes and often improves yields. nih.govacs.org For example, a one-pot microwave-assisted [3+2] cycloaddition of an arylaldehyde with TosMIC in isopropanol (a greener solvent alternative to many chlorinated solvents) provides a rapid and efficient route to oxazole derivatives. nih.govsemanticscholar.orgacs.org The use of ionic liquids as recyclable reaction media further enhances the sustainability of these synthetic routes. ijpsonline.com

| Green Technique | Reaction Type | Typical Conditions | Advantages |

| Microwave Irradiation | van Leusen Synthesis | K₃PO₄ base, Isopropanol, 65°C, 8 min | Rapid reaction, high yields (e.g., 96%), scalability. acs.org |

| Microwave Irradiation | Cycloaddition | Open vessel, 350 W | Environmentally benign, economical, short reaction time. ijpsonline.comnih.gov |

| Ionic Liquids | van Leusen Synthesis | [bmim]Br solvent | High yield, reusable solvent (up to six times). ijpsonline.com |

| Electrochemical Synthesis | Four-component reaction | Catalyst-free, constant current | High atom economy, mild conditions. rsc.org |

Flow Chemistry and Continuous Synthesis Development for Scalability

Flow chemistry, where reactions are performed in a continuously flowing stream through a reactor, offers significant advantages over traditional batch processing, especially for scalability, safety, and process control. acs.orgacs.org This technology has been successfully applied to the synthesis of oxazoles.

In a typical setup, solutions of reagents are pumped and mixed, then passed through a heated tube or a packed-bed reactor containing a catalyst or a base. acs.org This allows for precise control over temperature, pressure, and reaction time, often leading to higher yields and purities. acs.orgacs.org For instance, a fully automated continuous flow synthesis of 4,5-disubstituted oxazoles has been developed where reagents are mixed and then passed through a heated cartridge containing an immobilized base, yielding the product in minutes. acs.org This approach is not only efficient but also safer, particularly when handling hazardous intermediates or exothermic reactions. acs.org The modular nature of flow reactors also facilitates multi-step syntheses and in-line purification, streamlining the entire production process. researchgate.netnih.gov

Chemo-, Regio-, and Stereoselective Synthesis Challenges and Solutions

The synthesis of specifically substituted oxazoles like this compound presents several challenges related to selectivity.

Regioselectivity: This is a major challenge in reactions involving unsymmetrical reagents or heterocyclic rings with multiple reactive sites. For example, in the direct arylation of 4-methyloxazole, the reaction could potentially occur at the C2 or C5 position. The desired outcome (C2 arylation) can be achieved by carefully selecting the reaction conditions. It has been shown that phosphine-free palladium catalyst systems with different bases can lead to regiodivergent outcomes; for instance, Pd(OAc)₂ with KOAc tends to favor C5-arylation, whereas Pd(acac)₂ with Cs₂CO₃ can selectively yield C2-arylated products. researchgate.net Similarly, in Diels-Alder reactions involving oxazoles, regioselectivity is a key consideration that can be influenced by the electronic nature of the substituents on both the oxazole and the dienophile. clockss.org

Chemoselectivity: This refers to the selective reaction of one functional group in the presence of others. When synthesizing this compound, the aldehyde group is sensitive to both nucleophilic attack and oxidation/reduction. Therefore, reaction conditions must be chosen carefully to avoid unwanted side reactions. For example, during a Suzuki coupling, the base and temperature must be mild enough not to interfere with the aldehyde. Alternatively, the aldehyde can be protected as an acetal during the coupling step and deprotected afterward.

Stereoselectivity: While the aromatic oxazole ring itself is planar and achiral, stereoselectivity becomes important when synthesizing precursors like oxazolines, which can have chiral centers. nih.gov Some modern synthetic methods, particularly those involving cycloadditions, can be controlled to produce specific diastereomers by tuning the base and reaction conditions. nih.govacs.org For the target molecule, stereoselectivity is generally not a primary concern unless chiral substituents are introduced elsewhere in the structure.

Iii. Reactivity Profiles and Transformational Chemistry

Chemical Transformations of the Benzaldehyde (B42025) Functional Group

The benzaldehyde moiety is a versatile functional group that readily undergoes a variety of chemical transformations, including oxidation, reduction, condensation, and nucleophilic addition reactions.

The aldehyde group of 4-(4-methyl-1,3-oxazol-2-yl)benzaldehyde can be selectively oxidized to the corresponding carboxylic acid or reduced to a primary alcohol without affecting the oxazole (B20620) ring.

Oxidation: Mild oxidizing agents can be employed for the conversion of the aldehyde to a carboxylic acid. Common reagents for this transformation include potassium permanganate (KMnO₄) in alkaline conditions, Tollens' reagent ([Ag(NH₃)₂]⁺), or sodium chlorite (NaClO₂). These methods are generally selective for the aldehyde group, leaving other functional groups intact.

Reduction: The reduction of the aldehyde to a primary alcohol is typically achieved using hydride reagents. Sodium borohydride (NaBH₄) is a mild reducing agent that is highly effective for this purpose, selectively reducing the aldehyde in the presence of the oxazole ring. More powerful reducing agents like lithium aluminum hydride (LiAlH₄) can also be used, though they may be less chemoselective.

Table 1: Representative Oxidation and Reduction Reactions of Benzaldehyde Derivatives

| Transformation | Reagent | Product Functional Group |

|---|---|---|

| Oxidation | KMnO₄, NaOH | Carboxylic Acid |

| Oxidation | [Ag(NH₃)₂]⁺ (Tollens') | Carboxylic Acid |

| Reduction | NaBH₄ | Primary Alcohol |

| Reduction | LiAlH₄ | Primary Alcohol |

This table presents general reagents for the transformation of benzaldehydes and is representative of the expected reactivity for this compound.

The carbonyl group of the benzaldehyde is electrophilic and readily participates in condensation reactions with active methylene compounds and primary amines to form new carbon-carbon and carbon-nitrogen bonds, respectively.

Knoevenagel Condensation: This reaction involves the condensation of the aldehyde with a compound containing an active methylene group (e.g., malonic acid, ethyl cyanoacetate) in the presence of a basic catalyst such as piperidine or an ionic liquid. niscpr.res.inalfa-chemistry.com The reaction proceeds through a nucleophilic addition followed by dehydration to yield an α,β-unsaturated product. alfa-chemistry.compharmaguideline.com The use of a catalyst is crucial for deprotonating the active methylene compound to form the nucleophilic enolate ion. alfa-chemistry.com

Wittig Reaction: The Wittig reaction provides a versatile method for converting the aldehyde into an alkene. organic-chemistry.orgwikipedia.org This reaction involves the treatment of the aldehyde with a phosphorus ylide (Wittig reagent), which is typically prepared from a phosphonium salt and a strong base. organic-chemistry.orgtotal-synthesis.com The reaction proceeds through a [2+2] cycloaddition to form an oxaphosphetane intermediate, which then fragments to yield the alkene and triphenylphosphine oxide. organic-chemistry.orgtotal-synthesis.commasterorganicchemistry.com The stereochemistry of the resulting alkene is dependent on the nature of the ylide used. organic-chemistry.org

Imine Formation (Schiff Bases): this compound can react with primary amines in a condensation reaction to form imines, also known as Schiff bases. mediresonline.orgnih.gov This reaction is often catalyzed by an acid and involves the nucleophilic addition of the amine to the carbonyl carbon, followed by the elimination of a water molecule. nih.gov The formation of the imine is typically reversible.

Table 2: Examples of Condensation and Imine Formation Reactions with Benzaldehydes

| Reaction Name | Reactant | Catalyst/Conditions | Product Type |

|---|---|---|---|

| Knoevenagel Condensation | Malononitrile | Piperidine | α,β-Unsaturated nitrile |

| Knoevenagel Condensation | Ethyl acetoacetate | Basic catalyst | α,β-Unsaturated ester |

| Wittig Reaction | Methyltriphenylphosphonium bromide/BuLi | THF | Styrene derivative |

| Imine Formation | Aniline | Acetic acid | N-Benzylideneaniline |

This table provides examples of common condensation reactions with benzaldehyde derivatives, illustrating the expected reactivity of this compound.

The electrophilic carbon atom of the benzaldehyde's carbonyl group is susceptible to attack by various nucleophiles, leading to the formation of a tetrahedral intermediate that can be subsequently protonated.

Grignard Reaction: Organometallic reagents, such as Grignard reagents (RMgX), readily add to the carbonyl group to form secondary alcohols after an acidic workup. adichemistry.commasterorganicchemistry.com The carbon-magnesium bond in the Grignard reagent is polarized, making the carbon atom nucleophilic. masterorganicchemistry.com

Cyanohydrin Formation: The addition of hydrogen cyanide (HCN) across the carbonyl double bond results in the formation of a cyanohydrin. This reaction is typically base-catalyzed to generate the cyanide ion (CN⁻), which acts as the nucleophile. prepchem.com The resulting cyanohydrin can be a useful intermediate for the synthesis of other functional groups, such as α-hydroxy acids and β-amino alcohols.

Table 3: Nucleophilic Addition Reactions to Benzaldehyde

| Reaction | Nucleophile | Product |

|---|---|---|

| Grignard Reaction | CH₃MgBr | 1-(4-(4-Methyl-1,3-oxazol-2-yl)phenyl)ethanol |

| Cyanohydrin Formation | KCN/H₂SO₄ | 2-Hydroxy-2-(4-(4-methyl-1,3-oxazol-2-yl)phenyl)acetonitrile |

This table illustrates the expected products from the nucleophilic addition of a Grignard reagent and cyanide to this compound.

Reactivity of the 1,3-Oxazole Heterocycle

The 1,3-oxazole ring is an aromatic heterocycle, but its aromaticity is less pronounced than that of benzene (B151609). This influences its reactivity towards electrophiles and nucleophiles.

Electrophilic aromatic substitution on the oxazole ring is generally less facile than on benzene due to the electron-withdrawing nature of the nitrogen atom. However, the presence of activating groups can facilitate such reactions. For 2-aryl-4-methyloxazoles, electrophilic substitution, such as bromination, has been observed to occur at the C5 position of the oxazole ring. researchgate.net The phenyl group at the 2-position can also undergo electrophilic substitution, and the directing effects of the oxazole substituent would need to be considered. The methyl group at the C4 position is an electron-donating group, which can help to activate the ring towards electrophilic attack.

Cycloaddition Reactions (e.g., Diels-Alder Reactivity)

The 1,3-oxazole ring can function as a diene component in [4+2] cycloaddition reactions, most notably the Diels-Alder reaction. This reactivity provides a powerful method for the synthesis of substituted pyridine derivatives. semanticscholar.org In a typical sequence, the oxazole reacts with a dienophile (an alkene or alkyne) to form a bicyclic ether intermediate. This intermediate is often unstable and undergoes a retro-Diels-Alder reaction, extruding a molecule (like water or nitrile, depending on the subsequent workup and structure) to yield a pyridine ring.

The Diels-Alder reactivity of the oxazole core in this compound is modulated by its substituents. Oxazoles are generally considered electron-rich dienes, and their reactivity is enhanced by electron-donating groups. thieme-connect.com The 4-methyl group on the target molecule is electron-donating, which should increase the HOMO (Highest Occupied Molecular Orbital) energy and enhance its reactivity toward electron-deficient dienophiles in a normal-electron-demand Diels-Alder reaction.

Conversely, the 2-(p-formylphenyl) group is strongly electron-withdrawing, which lowers the energy of the diene's frontier orbitals. This deactivating effect can make reactions with electron-poor dienophiles more difficult. However, it may enhance the oxazole's reactivity as a diene in inverse-electron-demand Diels-Alder reactions, where it would react with electron-rich dienophiles. The specific reaction pathway, whether it be a [4+2] cycloaddition or a competing pathway like a 1,4-conjugate addition, can be influenced by the electronic nature of the substituents on the oxazole ring. nih.gov

While specific Diels-Alder studies on this compound are not extensively documented, the general principles are well-established through studies on analogous substituted oxazoles. Intramolecular Diels-Alder reactions of oxazoles (IMDAO) have been particularly well-explored as a key step in the synthesis of complex natural products. thieme-connect.comthieme-connect.comresearchgate.nettandfonline.com

Table 1: Examples of Diels-Alder Reactions with Substituted Oxazoles

| Oxazole Reactant | Dienophile | Conditions | Product Type | Yield | Reference |

| 5-Ethoxy-4-methyloxazole | Diethyl acetylenedicarboxylate | Heat | Substituted Pyridine | - | thieme-connect.com |

| Oxazole-olefin (trans) | Intramolecular | Toluene, Heat | Bicyclic Adduct | 58% | tandfonline.com |

| 2-Amino-4-benzyloxazole | o-Quinone Methide | Low Temperature | 1,4-Conjugate Adduct | - | nih.gov |

| 4-(Hydroxymethyl)oxazole derivative | o-Quinone Methide | Low Temperature | [4+2] Cycloadduct | 66% | nih.gov |

Palladium-Catalyzed C-H Functionalization and Cross-Coupling at the Oxazole Core

Modern synthetic chemistry heavily relies on transition-metal-catalyzed reactions to forge new carbon-carbon and carbon-heteroatom bonds. Palladium catalysis is a cornerstone of this field, enabling the direct functionalization of C-H bonds that were once considered unreactive.

For this compound, the oxazole core has positions C2, C4, and C5. Since the C2 and C4 positions are already substituted, the C5 position is the primary target for further elaboration via C-H functionalization. The general order of proton acidity and reactivity for metallation on the oxazole ring is C2 > C5 > C4. semanticscholar.org With C2 and C4 blocked, selective functionalization at C5 becomes highly feasible.

Palladium-catalyzed direct C-H arylation represents a powerful strategy to introduce new aryl or heteroaryl groups at the C5 position without the need for pre-functionalization (e.g., halogenation). These reactions typically involve a palladium catalyst (such as Pd(OAc)₂), often in the presence of a ligand, a base, and an aryl halide coupling partner. Protocols for the C5-arylation of other azoles, such as imidazoles and thiazoles, have been successfully developed and can be adapted for the oxazole core. nih.gov

Alternatively, traditional cross-coupling reactions like the Suzuki-Miyaura or Stille coupling can be employed. mdpi.comnih.gov This approach requires a two-step sequence: first, the C5-H bond is converted into a more reactive group, such as a halide (e.g., C5-Br or C5-I) or a triflate (C5-OTf). This "activated" oxazole can then be coupled with a wide variety of organometallic reagents (e.g., boronic acids in Suzuki coupling) under palladium catalysis to install diverse substituents at the C5 position.

Table 2: Representative Conditions for Palladium-Catalyzed C5-Arylation of Azoles

| Azole Substrate | Coupling Partner | Catalyst System | Base | Solvent | Product | Reference |

| 1-Methylimidazole | 1-Bromo-4-nitrobenzene | Pd(OAc)₂ (ligandless) | K₂CO₃ / Benzoic Acid | Anisole | 5-Aryl-1-methylimidazole | nih.gov |

| Thiazole (B1198619) | 1-Bromo-4-nitrobenzene | Pd(OAc)₂ (ligandless) | K₂CO₃ / Benzoic Acid | Anisole | 5-Arylthiazole | nih.gov |

| Electronic-rich Heteroarenes | O-Acyl Cyanohydrins | Pd(OAc)₂ / Ligand | Cs₂CO₃ | Dioxane | 2,4,5-Trisubstituted Oxazole | nih.gov |

Functionalization and Derivatization at the Methyl Group of the Oxazole Ring

The methyl group at the C4 position of the oxazole ring is not merely an inert substituent. Its proximity to the aromatic π-system imparts a "benzylic-like" character, making its protons acidic enough to be removed by a strong base and susceptible to radical reactions. This reactivity opens avenues for a variety of synthetic transformations directly on the side chain.

One common strategy is radical halogenation. Using reagents such as N-bromosuccinimide (NBS) with a radical initiator (e.g., benzoyl peroxide), the methyl group can be converted to a bromomethyl group. This resulting 4-(bromomethyl)oxazole derivative is a highly versatile intermediate, readily undergoing nucleophilic substitution reactions to introduce a wide range of functional groups (e.g., -OH, -CN, -OR, -NR₂). This approach has been demonstrated for the functionalization of methyl groups on other heteroaromatic systems like benzo[h]quinolines. researchgate.net

Another powerful method involves deprotonation. The use of a strong, non-nucleophilic base like lithium diisopropylamide (LDA) or n-butyllithium (n-BuLi) can abstract a proton from the methyl group to generate a resonance-stabilized carbanion. This nucleophilic species can then be quenched with various electrophiles. For example, reaction with alkyl halides would lead to chain extension, while reaction with aldehydes or ketones would yield secondary or tertiary alcohols, respectively. This lithiation-electrophile quench sequence is a standard method for elaborating methyl side chains on heterocyclic rings.

Table 3: Potential Derivatization Reactions at the C4-Methyl Group

| Reaction Type | Reagents | Intermediate | Product Type |

| Radical Bromination | NBS, Benzoyl Peroxide | 4-(Bromomethyl)oxazole derivative | Halides, Alcohols, Ethers, Amines, etc. (via substitution) |

| Deprotonation/Alkylation | 1. Strong Base (e.g., LDA) 2. Alkyl Halide (R-X) | Oxazolylmethanide anion | 4-Ethyl (or longer chain) oxazole derivative |

| Deprotonation/Aldol Addition | 1. Strong Base (e.g., LDA) 2. Aldehyde (R'CHO) | Oxazolylmethanide anion | β-Hydroxyethyl oxazole derivative |

| Oxidation | Mild Oxidizing Agent | - | 4-Formyloxazole derivative |

Iv. Advanced Structural Elucidation and Spectroscopic Investigations of Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational Analysis and Structural Assignment

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural assignment of 4-(4-Methyl-1,3-oxazol-2-yl)benzaldehyde derivatives. One-dimensional (¹H and ¹³C) and two-dimensional (COSY, HSQC, HMBC) experiments provide definitive evidence of the covalent framework and allow for the assignment of all proton and carbon signals.

In a typical ¹H NMR spectrum, the aldehydic proton would appear as a characteristic singlet in the downfield region (δ 9.5-10.5 ppm). Protons on the benzaldehyde (B42025) ring typically manifest as a pair of doublets, characteristic of a 1,4-disubstituted benzene (B151609) ring. Within the oxazole (B20620) moiety, the methyl protons would produce a singlet around δ 2.0-2.5 ppm, while the C5-proton of the oxazole ring would appear as a singlet further downfield.

For more complex derivatives, advanced 2D NMR techniques are employed for complete structural elucidation and conformational analysis. nih.gov

COSY (Correlation Spectroscopy): Identifies proton-proton (¹H-¹H) spin-spin coupling networks, crucial for mapping adjacent protons, such as those on the benzenoid ring.

HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms (¹H-¹³C), allowing for the unambiguous assignment of carbon signals based on their attached protons.

HMBC (Heteronuclear Multiple Bond Correlation): Reveals long-range (2-3 bond) correlations between protons and carbons. This is particularly useful for connecting fragments of the molecule, for instance, by correlating the aldehydic proton to the quaternary carbon of the benzaldehyde ring, or the oxazole C5-proton to the quaternary carbon of the benzaldehyde ring it is attached to.

NOESY (Nuclear Overhauser Effect Spectroscopy): Provides information on the spatial proximity of protons. For flexible derivatives, NOESY can help determine the preferred conformation in solution by identifying through-space interactions between distant protons. nih.gov

Table 1: Representative ¹H and ¹³C NMR Chemical Shift Assignments for a Hypothetical Derivative This table illustrates expected chemical shifts for a derivative based on spectroscopic principles.

| Atom Position | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | Key HMBC Correlations |

|---|---|---|---|

| Aldehyde (-CHO) | 9.98 (s, 1H) | 192.5 | C1', C2', C6' |

| Oxazole-CH₃ | 2.35 (s, 3H) | 11.8 | C4-oxazole, C5-oxazole |

| Oxazole-H5 | 7.50 (s, 1H) | 125.0 | C4-oxazole, C2-oxazole, C1' |

| Benzaldehyde-H2'/H6' | 7.95 (d, J=8.2 Hz, 2H) | 130.0 | C4', CHO, C2-oxazole |

| Benzaldehyde-H3'/H5' | 8.15 (d, J=8.2 Hz, 2H) | 129.5 | C1', C5' |

| Oxazole-C2 | - | 161.0 | - |

| Oxazole-C4 | - | 150.0 | - |

| Benzaldehyde-C1' | - | 135.0 | - |

| Benzaldehyde-C4' | - | 138.0 | - |

Single-Crystal X-ray Diffraction for Solid-State Structure Determination and Molecular Packing

Single-Crystal X-ray Diffraction (SCXRD) offers the most definitive method for determining the precise three-dimensional atomic arrangement of a molecule in the solid state. For derivatives of this compound that can be grown as high-quality single crystals, SCXRD provides unambiguous confirmation of the molecular structure, including bond lengths, bond angles, and torsional angles. researchgate.netmdpi.commdpi.com

The analysis reveals the planarity of the oxazole and benzaldehyde rings and the dihedral angle between them, which is a key conformational parameter. Furthermore, SCXRD elucidates the supramolecular architecture, detailing how molecules pack in the crystal lattice. Intermolecular interactions such as hydrogen bonds (e.g., involving the aldehyde oxygen), C–H···π interactions, and π-π stacking can be identified and quantified. mdpi.com These non-covalent interactions are crucial as they govern the material's bulk properties.

The crystallographic data obtained, including the space group and unit cell dimensions, serve as a unique fingerprint for a specific crystalline form or polymorph of the compound. nih.gov

Table 2: Illustrative Single-Crystal X-ray Diffraction Data for a Fused Heterocyclic Derivative Data adapted from a study on 8-(1H-indol-2-yl)-5-(p-tolyl)- researchgate.netresearchgate.netnih.govtriazolo[3,4-b] researchgate.netnih.govfiveable.methiadiazole to demonstrate typical crystallographic parameters. mdpi.com

| Parameter | Value |

|---|---|

| Empirical formula | C₁₈H₁₃N₅S |

| Formula weight | 331.40 |

| Crystal system | Monoclinic |

| Space group | P2₁/n |

| a (Å) | 7.8707(2) |

| b (Å) | 15.9681(4) |

| c (Å) | 11.9798(4) |

| β (°) | 100.283(3) |

| Volume (ų) | 1481.44(7) |

| Z | 4 |

| Density (calculated) (Mg/m³) | 1.486 |

High-Resolution Mass Spectrometry for Complex Product Characterization and Fragmentation Pathway Analysis

High-Resolution Mass Spectrometry (HRMS), typically coupled with techniques like electrospray ionization (ESI), is vital for confirming the elemental composition of newly synthesized derivatives. HRMS provides a highly accurate mass-to-charge ratio (m/z) measurement, often to within 5 ppm of the theoretical value, which allows for the unambiguous determination of the molecular formula.

Tandem mass spectrometry (MS/MS) experiments are used to probe the structure of the parent ion by inducing fragmentation and analyzing the resulting product ions. The fragmentation pattern provides a structural fingerprint and helps to confirm the connectivity of different parts of the molecule. For derivatives of this compound, characteristic fragmentation pathways can be proposed. mdpi.com

Common fragmentation pathways may include:

Loss of CO: A neutral loss of 28 Da corresponding to the cleavage of the carbonyl group from the aldehyde.

Retro-Diels-Alder (RDA)-type cleavage: The oxazole ring can undergo characteristic cleavages, leading to specific fragment ions.

Cleavage of the C-C bond: The bond between the benzaldehyde and oxazole rings can cleave, generating ions corresponding to each ring system.

Loss of substituents: Any functional groups added to the core structure will produce their own characteristic neutral losses or fragment ions.

By analyzing these pathways, researchers can confirm the identity of complex reaction products and even distinguish between isomers. mdpi.com

Table 3: Predicted HRMS Fragmentation for the Parent Compound, this compound This table presents a hypothetical fragmentation pathway and the corresponding exact masses.

| Proposed Fragment Ion | Molecular Formula | Calculated m/z |

|---|---|---|

| [M+H]⁺ (Parent Ion) | C₁₁H₁₀NO₂⁺ | 188.0706 |

| [M+H - CO]⁺ | C₁₀H₁₀NO⁺ | 160.0757 |

| [C₇H₅O]⁺ (Benzoyl cation) | C₇H₅O⁺ | 105.0335 |

| [C₄H₅NO]⁺ (Oxazole fragment) | C₄H₅NO⁺ | 83.0371 |

Vibrational Spectroscopy (FT-IR, Raman) in Reaction Monitoring and Functional Group Interrogation

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides valuable information about the functional groups present in a molecule. nih.gov These techniques are complementary and are often used to monitor the progress of a reaction, for example, by observing the disappearance of a reactant's characteristic peak and the appearance of a product's peak.

For derivatives of this compound, key vibrational modes can be assigned:

C=O Stretch: The aldehyde carbonyl group gives rise to a strong, sharp absorption band in the FT-IR spectrum, typically between 1690-1715 cm⁻¹.

Aromatic C=C Stretches: The benzene ring shows several characteristic bands in the 1450-1600 cm⁻¹ region.

Oxazole Ring Vibrations: The C=N and C=C stretching vibrations of the oxazole ring typically appear in the 1500-1650 cm⁻¹ range. The C-O-C stretching vibration is also characteristic and appears at lower wavenumbers.

C-H Stretches: Aromatic C-H stretching vibrations are observed above 3000 cm⁻¹, while the aldehydic C-H stretch appears as two weak bands around 2720 cm⁻¹ and 2820 cm⁻¹. Aliphatic C-H stretches from the methyl group appear just below 3000 cm⁻¹.

FT-IR and Raman are powerful, non-destructive methods for rapid functional group identification and for confirming the successful synthesis of target derivatives. researchgate.netresearchgate.net

Table 4: Characteristic FT-IR Frequencies for this compound Derivatives

| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) | Intensity |

|---|---|---|---|

| Aromatic C-H | Stretch | 3100-3000 | Medium-Weak |

| Aldehyde C-H | Stretch | 2850-2800 and 2750-2700 | Weak |

| Aldehyde C=O | Stretch | 1715-1690 | Strong |

| Aromatic/Oxazole C=C & C=N | Stretch | 1650-1450 | Medium-Strong |

| Oxazole C-O-C | Stretch | 1100-1020 | Medium |

| C-H Bending (out-of-plane) | Bend | 900-675 | Strong |

Electronic Spectroscopy (UV-Vis, Fluorescence) for Photophysical Property Characterization of Derivatives

Electronic spectroscopy, encompassing UV-Visible absorption and fluorescence emission spectroscopy, is used to investigate the photophysical properties of molecules. fiveable.me These properties are determined by the electronic structure of the conjugated π-system, which in this case includes both the benzaldehyde and the 4-methyloxazole rings.

UV-Visible Spectroscopy: The UV-Vis absorption spectrum reveals the wavelengths of light a molecule absorbs, corresponding to electronic transitions from the ground state to excited states (e.g., π→π* transitions). The wavelength of maximum absorption (λ_max) and the molar absorptivity (ε) are key parameters. Substituents on the benzaldehyde ring can significantly alter these parameters, leading to a bathochromic (red) or hypsochromic (blue) shift.

Fluorescence Spectroscopy: For derivatives that are fluorescent, this technique measures the emission of light as the molecule relaxes from an excited state back to the ground state. Key measurements include the emission maximum (λ_em), the fluorescence quantum yield (Φ_F), and the fluorescence lifetime (τ). The difference between the absorption and emission maxima is known as the Stokes shift, which is an important characteristic of a fluorophore. researchgate.net

The investigation of these properties is crucial for applications where light interaction is important, such as in the development of fluorescent probes, sensors, or photoactive materials. nih.govresearchgate.net

Table 5: Representative Photophysical Data for a 2-Aryl-5-phenyloxazole Derivative in Ethanol This table provides an example of typical photophysical data for a related class of compounds to illustrate the parameters measured.

| Parameter | Symbol | Value |

|---|---|---|

| Absorption Maximum | λ_abs | 350 nm |

| Molar Absorptivity | ε | 30,000 M⁻¹cm⁻¹ |

| Emission Maximum | λ_em | 420 nm |

| Stokes Shift | Δν | 70 nm |

| Fluorescence Quantum Yield | Φ_F | 0.65 |

| Fluorescence Lifetime | τ | 2.1 ns |

Vi. Applications in Materials Science and Advanced Chemical Systems

Precursors for Functional Polymers and Macromolecules with Tailored Properties

The versatility of 4-(4-Methyl-1,3-oxazol-2-yl)benzaldehyde allows for its use as a foundational element in synthesizing functional polymers and macromolecules with precisely controlled properties. mdpi.comresearchgate.net The aldehyde group serves as a reactive site for various polymerization reactions, while the oxazole (B20620) ring imparts specific chemical and physical characteristics to the resulting polymer chain.

One significant application is in the development of poly(2-oxazoline)s, a class of polymers known for their biocompatibility and tunable properties. mdpi.comresearchgate.net The cationic ring-opening polymerization of 2-oxazoline monomers allows for the creation of polymers with well-defined structures, including block copolymers and telechelic polymers. researchgate.net By incorporating structures similar to this compound, researchers can introduce specific functionalities. For instance, the oxazole moiety can influence the polymer's solubility, thermal stability, and ability to coordinate with metal ions.

Moreover, the aldehyde functionality enables post-polymerization modification, allowing for the attachment of other molecules to the polymer backbone. This "grafting" process is crucial for creating materials with tailored surface properties, such as those used in drug delivery systems, specialized coatings, and biocompatible materials. The ability to precisely control the polymer architecture at a molecular level is a key advantage offered by using precursors like this compound.

Components in Organic Optoelectronic Devices (e.g., Organic Light-Emitting Diodes, Organic Photovoltaics)

In the field of organic optoelectronics, this compound and its derivatives are gaining attention as essential components in devices like Organic Light-Emitting Diodes (OLEDs) and organic photovoltaics. researchgate.netnih.gov The electronic properties of the oxazole ring, combined with the versatility of the benzaldehyde (B42025) group, allow for the synthesis of materials with desirable photophysical characteristics. nih.gov

The benzophenone (B1666685) core, which shares some structural similarities, is another building block used in OLED materials due to its electron-deficient nature and ability to form molecules with high triplet state energy levels. nih.gov This highlights the potential of incorporating similar carbonyl-containing aromatic structures, such as this compound, into the design of new OLED materials.

Ligand Design for Coordination Chemistry and Catalysis

The nitrogen atom within the oxazole ring of this compound possesses a lone pair of electrons, making it an effective coordination site for metal ions. mdpi.comunm.edu This property is leveraged in the design of specialized ligands for coordination chemistry and catalysis. By modifying the benzaldehyde group, chemists can create multidentate ligands that bind to metal centers with high specificity and stability.

These custom-designed ligands can form complexes with a variety of transition metals, leading to catalysts with tailored reactivity and selectivity. For instance, vanadium complexes incorporating substituted oxazole ligands have been shown to be active catalysts in ethylene (B1197577) polymerization and copolymerization reactions. mdpi.com The position of substituents on the oxazole ring can significantly impact the catalyst's performance and the microstructure of the resulting polymer. mdpi.com

Furthermore, oxazoline-based ligands have been synthesized to coordinate with lanthanides, demonstrating the versatility of this heterocyclic system in complexing with a wide range of metal ions. unm.edu The ability to fine-tune the steric and electronic properties of the ligand by modifying the this compound backbone is crucial for developing catalysts for specific chemical transformations.

Building Blocks for Fluorescent Probes and Chemical Sensors

The inherent fluorescence of the oxazole ring system makes this compound an excellent building block for the development of fluorescent probes and chemical sensors. nih.govnih.govnih.gov The aldehyde group provides a convenient handle for attaching recognition units that can selectively bind to specific analytes, such as ions or small molecules.

Upon binding of the target analyte, the electronic environment of the fluorophore changes, leading to a detectable change in its fluorescence properties, such as intensity or wavelength. This "turn-on" or "turn-off" response allows for the sensitive and selective detection of the analyte. For example, Schiff base condensation reactions involving benzaldehyde derivatives can yield chemosensors for detecting anions like fluoride, with changes observable by the naked eye and through fluorescence. nih.gov

The design of these probes often involves creating a system where an interaction with the analyte disrupts or enhances a photoinduced electron transfer (PET) process, which in turn modulates the fluorescence output. The versatility of the this compound structure allows for the creation of a wide array of sensors for various applications in environmental monitoring, biomedical diagnostics, and cellular imaging. nih.gov

Supramolecular Chemistry and Self-Assembled Structures

In the realm of supramolecular chemistry, this compound serves as a valuable building block for constructing complex, self-assembled structures. The directionality of the oxazole and benzaldehyde groups, combined with the potential for non-covalent interactions such as hydrogen bonding and π-π stacking, allows for the programmed assembly of molecules into well-defined architectures.

For example, the aldehyde group can participate in reversible covalent bond formation, such as the formation of imines, which can be used to direct the self-assembly of macrocycles and cages. The oxazole ring can contribute to the stability and geometry of these assemblies through intermolecular interactions.

Furthermore, the coordination of the oxazole nitrogen to metal ions can be used as a driving force for the self-assembly of metallo-supramolecular structures. By designing ligands based on this compound, it is possible to create discrete coordination complexes or extended metal-organic frameworks (MOFs) with interesting topologies and functions.

Development of Non-Linear Optical (NLO) Materials

Materials with significant non-linear optical (NLO) properties are in high demand for applications in optical computing, data storage, and telecommunications. jhuapl.edumdpi.com Organic molecules with a high degree of π-conjugation and a significant difference in electron density between different parts of the molecule often exhibit strong NLO responses. mdpi.com

The structure of this compound, featuring an electron-donating methyl group and an electron-withdrawing aldehyde group connected through a conjugated system, provides a basis for designing molecules with enhanced NLO properties. By extending the π-system or by introducing stronger donor and acceptor groups, the second-order hyperpolarizability (β) of the molecule can be significantly increased.

Computational methods, such as Density Functional Theory (DFT), are often employed to predict the NLO properties of new molecules based on this scaffold. mdpi.com These theoretical studies guide the synthesis of promising candidates, which are then experimentally characterized for their NLO response. The development of new materials based on the this compound framework holds promise for the advancement of next-generation optical technologies.

Vii. Future Research Directions and Unexplored Avenues

Discovery of Novel Reactivity and Unconventional Transformations

Future research could focus on uncovering novel chemical reactions and transformations specific to 4-(4-Methyl-1,3-oxazol-2-yl)benzaldehyde. The unique combination of an aldehyde group and a methyl-oxazole ring suggests potential for unique reactivity. Investigations could explore:

Photocatalysis and Electrochemistry: Probing the compound's behavior under photocatalytic or electrochemical conditions to trigger unprecedented bond formations or functional group interconversions.

C-H Activation: Developing methods for the selective activation of C-H bonds on either the benzene (B151609) or oxazole (B20620) ring, opening pathways to novel derivatives that are otherwise difficult to access.

Ring-Opening and Rearrangement Reactions: Exploring conditions that could induce the opening or rearrangement of the oxazole ring, potentially leading to completely new molecular scaffolds. The synthesis of novel 1,3,4-oxadiazole (B1194373) derivatives often involves cyclization reactions under various conditions, which could serve as an inspiration for exploring the stability and potential transformations of the oxazole ring in the target compound. nih.govnih.gov

Integration with Artificial Intelligence and Machine Learning for Accelerated Compound Discovery and Property Prediction

Artificial intelligence (AI) and machine learning (ML) are revolutionizing chemical research by accelerating the discovery of new molecules and predicting their properties. neurips.ccnih.govspringernature.com For this compound, these technologies offer several promising avenues:

Property Prediction: ML models, such as graph neural networks, could be trained on datasets of related oxazoles and benzaldehydes to predict key properties of this compound, including solubility, toxicity, and potential biological activities like absorption, distribution, metabolism, and excretion (ADME). nih.govnurixtx.com This would prioritize experimental efforts.

De Novo Design: Generative AI models could design novel derivatives of this compound with optimized properties for specific applications, such as drug discovery or materials science.

Reaction Outcome Prediction: AI tools could predict the most likely products, yields, and optimal reaction conditions for new, untested reactions involving this compound, thus streamlining synthetic research. aaai.org

Table 1: Potential AI/ML Applications for this compound

| Research Area | AI/ML Application | Potential Outcome |

|---|---|---|

| Drug Discovery | ADME/Toxicity Prediction | Prioritization of derivatives for synthesis and testing. |

| Materials Science | Quantum Property Prediction | Identification of candidates for electronic or optical materials. |

| Synthetic Chemistry | Reaction Yield Prediction | Optimization of synthetic routes and reduction of waste. |

| Novel Compound Generation | De Novo Molecular Design | Discovery of novel, patentable chemical structures. |

Development of Highly Efficient and Environmentally Sustainable Synthetic Methodologies

Developing "green" synthetic routes is a critical goal in modern chemistry. Future research should focus on creating sustainable methods for producing this compound and its derivatives. General principles of green chemistry could guide this research, such as using eco-friendly solvents and catalysts. researchgate.netacgpubs.org Key areas for exploration include:

Biocatalysis: Employing enzymes to catalyze the synthesis, which often occurs in water under mild conditions with high selectivity.

Flow Chemistry: Developing continuous flow processes for the synthesis, which can improve safety, efficiency, and scalability while reducing waste.

Use of Greener Solvents: Replacing traditional volatile organic solvents with more sustainable alternatives like water, supercritical fluids, or bio-based solvents. researchgate.netacgpubs.org

Microwave-Assisted Synthesis: Utilizing microwave irradiation to accelerate reaction times and potentially improve yields, a technique that has been successfully applied to the synthesis of other heterocyclic compounds. mdpi.comoiccpress.com

Exploration of its Role in Advanced Chemical Systems and Nanomaterials

The structural features of this compound make it an intriguing candidate for incorporation into advanced materials and chemical systems. Future studies could investigate its potential as:

A Building Block for Metal-Organic Frameworks (MOFs): The aldehyde and oxazole functionalities could serve as coordination sites for metal ions, potentially forming porous MOFs with applications in gas storage, separation, or catalysis.

A Component of Fluorescent Probes or Sensors: The conjugated system of the molecule suggests it may possess interesting photophysical properties. Derivatives could be designed to act as fluorescent sensors that respond to specific analytes or environmental changes.

A Monomer for Novel Polymers: The aldehyde group can participate in polymerization reactions, potentially leading to new polymers with unique thermal, mechanical, or optical properties.

Multicomponent Reactions and Domino Processes for Structural Diversity

Multicomponent reactions (MCRs) and domino (or cascade) processes are powerful tools in synthetic chemistry that allow for the construction of complex molecules from simple starting materials in a single step, enhancing efficiency and atom economy. beilstein-journals.org The aldehyde functionality of this compound makes it an ideal candidate for use in such reactions. orientjchem.org

Novel MCRs: Designing new MCRs where this compound is a key starting material could rapidly generate libraries of diverse and complex molecules containing the methyl-oxazole-phenyl core. orientjchem.orgnih.govbeilstein-journals.org This would be highly valuable for screening for biological activity.

Domino Reactions: The compound could be used to initiate domino reaction sequences, where the initial reaction of the aldehyde triggers a cascade of subsequent intramolecular transformations, leading to the formation of intricate polycyclic structures. researchgate.net For example, reactions involving this aldehyde could be designed to synthesize complex thiazole (B1198619) or pyran derivatives, which are known for their biological relevance. nih.govresearchgate.net

Table 2: Mentioned Compounds

| Compound Name |

|---|

Q & A

Q. What synthetic strategies are effective for preparing 4-(4-Methyl-1,3-oxazol-2-yl)benzaldehyde?

Methodological Answer: A common approach involves cycloaddition or condensation reactions. For example, reacting Schiff bases with anhydrides (e.g., phthalic anhydride) under reflux conditions in ethanol with catalytic acetic acid can yield benzaldehyde derivatives. Characterization via TLC, melting points, FT-IR, and NMR is critical to confirm product identity . Alternative routes include Vilsmeier–Haack formylation of pyrazolone precursors, though optimization of reaction time and temperature is necessary to avoid side products .

Q. How can spectroscopic techniques validate the structure of this compound?

Methodological Answer:

- FT-IR: Identify the aldehyde C=O stretch (~1700 cm⁻¹) and oxazole ring vibrations (C=N ~1600 cm⁻¹).

- ¹H-NMR: The aldehyde proton appears as a singlet near δ 10.0 ppm. Protons on the oxazole ring and methyl group resonate at δ 2.4–2.6 (CH₃) and δ 7.5–8.5 (aromatic/oxazole protons), respectively.

- ¹³C-NMR: The aldehyde carbon appears at ~190 ppm, while oxazole carbons are observed at ~150–160 ppm .

Q. What safety precautions are essential when handling this compound in laboratory settings?

Methodological Answer:

- Eye/Skin Protection: Use gloves and goggles. In case of contact, flush eyes with water for 15 minutes and wash skin with soap .

- Ventilation: Work in a fume hood to avoid inhalation of volatile byproducts.

- Waste Disposal: Neutralize acidic or basic reaction mixtures before disposal, following institutional guidelines .

Advanced Research Questions

Q. How can crystallographic data discrepancies be resolved during structure determination?

Methodological Answer:

- Software Tools: Use SHELXL for refinement, ensuring proper treatment of twinning or disorder. Validate structures with PLATON/ADDSYM to check for missed symmetry .

- ORTEP Visualization: Generate thermal ellipsoid plots to assess positional uncertainty and validate hydrogen bonding networks .

- Data Contradictions: Cross-validate unit cell parameters with single-crystal XRD and powder diffraction to rule out polymorphism .

Q. How does the oxazole ring influence the electronic properties and reactivity of the benzaldehyde moiety?

Methodological Answer:

- Computational Studies: Perform DFT calculations (e.g., Gaussian) to map electron density distribution. The oxazole’s electron-withdrawing nature reduces electron density on the aldehyde, enhancing electrophilicity .

- Experimental Probes: Compare reaction rates with analogs (e.g., thiazole derivatives) in nucleophilic additions. Monitor kinetics via UV-Vis or NMR to quantify electronic effects .

Q. What methodologies optimize reaction yields in cycloaddition or condensation reactions for this compound?

Methodological Answer:

- Solvent Screening: Test polar aprotic solvents (DMF, DMSO) to stabilize transition states. Ethanol or toluene may improve selectivity in cycloadditions .

- Catalysis: Explore Lewis acids (e.g., ZnCl₂) to accelerate oxazole formation. Monitor progress via in-situ IR or LC-MS .

- Workup Strategies: Use column chromatography with gradient elution (hexane/ethyl acetate) to separate regioisomers .

Q. How can purity and stability be assessed under varying storage conditions?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.